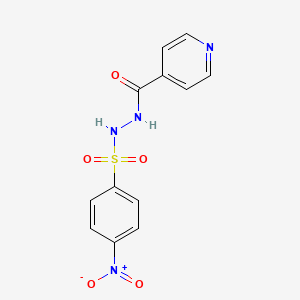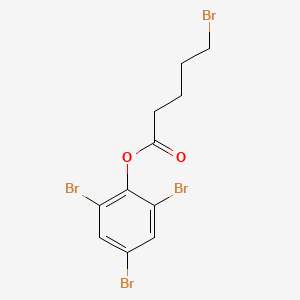
N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a chemical compound with the following structural formula:
C12H9N5O5S
It consists of a pyridine ring attached to a carbohydrazide group, which in turn bears a nitrophenylsulfonyl moiety. The compound’s synthesis and applications have attracted significant interest due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with pyridine-4-carbohydrazide. The reaction proceeds under mild conditions, yielding the desired compound.
Reaction Conditions:: The reaction typically occurs in an organic solvent (e.g., acetone, chloroform, or toluene) at room temperature. Acidic or basic conditions may be employed to facilitate the reaction. Isopropanol suspension is commonly used as a medium for handling the compound .
Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:: N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide undergoes various chemical reactions:
Reduction: It can be reduced to form 4-aminophenylsulfonylpyridine-4-carbohydrazide.
Substitution: The sulfonyl group can be substituted by other nucleophiles.
Oxidation: Under specific conditions, oxidation of the hydrazide group may occur.
Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the sulfonyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids may be employed.
Wissenschaftliche Forschungsanwendungen
N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide finds applications in:
Chemical Research: As a versatile building block for the synthesis of other compounds.
Biological Studies: Its reactivity makes it useful for probing biological systems.
Industry: As a precursor for functional materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular components, leading to various effects. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide is unique due to its combination of functional groups, similar compounds include other sulfonylpyridine derivatives and hydrazides.
Eigenschaften
CAS-Nummer |
37836-03-6 |
|---|---|
Molekularformel |
C12H10N4O5S |
Molekulargewicht |
322.30 g/mol |
IUPAC-Name |
N'-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C12H10N4O5S/c17-12(9-5-7-13-8-6-9)14-15-22(20,21)11-3-1-10(2-4-11)16(18)19/h1-8,15H,(H,14,17) |
InChI-Schlüssel |
OEKCOMMZYKHADM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Löslichkeit |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(N'-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11537158.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537159.png)
![2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11537166.png)

![4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11537176.png)
![2-Amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537180.png)
![Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B11537183.png)
![4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11537186.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11537193.png)
![3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11537204.png)
![Ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11537206.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)
![4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11537237.png)
